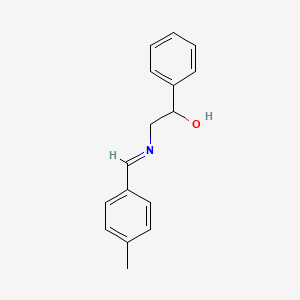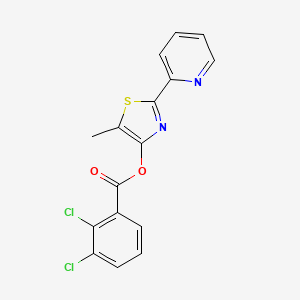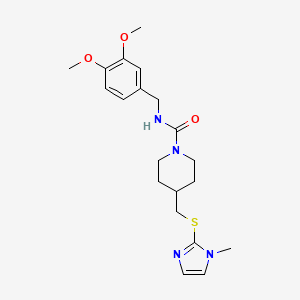
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzylideneacetone, which is a type of methyl styryl ketone . It also seems to be related to (4-METHOXYBENZYL)(4-METHYLBENZYLIDENE)AMINE .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-[(4-methylbenzylidene)amino]phenol have been synthesized and characterized using physical constants, IR, NMR, and UV studies .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Schiff base compounds are known for their corrosion inhibitory properties. A study by Leçe, Emregül, and Atakol (2008) highlighted the effectiveness of certain Schiff base compounds in inhibiting mild steel corrosion in acidic environments. These compounds exhibit remarkable efficiency, with one displaying up to 97% inhibition efficiency. This underscores their potential in protecting metals against corrosion, particularly in harsh industrial conditions (Leçe, Emregül, & Atakol, 2008).
Liquid Crystals and Mesomorphic Behavior
Research by Kuboshita, Matsunaga, and Matsuzaki (1991) explored the mesomorphic behavior of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates], a class of compounds related to Schiff bases. These studies are vital for understanding the structural requirements for mesophase formation, which is crucial in the development of liquid crystal displays and other optoelectronic devices (Kuboshita, Matsunaga, & Matsuzaki, 1991).
Antimicrobial and Pharmacological Applications
Schiff bases have been evaluated for their biological activities, including antimicrobial and antitumor effects. Shabbir et al. (2017) synthesized ONNO donor Schiff bases and assessed their cytotoxic, antitumor, and antibacterial activities. One compound exhibited significant cytotoxic and antitumor activities, highlighting the potential of Schiff bases in pharmaceutical research (Shabbir et al., 2017).
Molecular Switches and Nonlinear Optical Properties
The structural and electronic properties of Schiff base compounds make them potential candidates for molecular switches and nonlinear optical (NLO) materials. A study by Kanaani et al. (2016) focused on the NLO properties and potential molecular switch applications of an ortho-hydroxy Schiff base compound. Their findings suggest that such molecules could be utilized in developing advanced molecular devices and materials for photonic applications (Kanaani et al., 2016).
Environmental and Eco-friendly Applications
Al-Rawashdeh (2017) synthesized eco-friendly Schiff bases and investigated their efficiency as corrosion inhibitors for stainless steel in hydrochloric acid solutions. Their research emphasizes the importance of developing environmentally friendly corrosion inhibitors that are effective in protecting metals without causing harm to the environment (Al-Rawashdeh, 2017).
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methylideneamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-11,16,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXARUKZDDWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2942726.png)




![N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2942736.png)
![[4-[(3-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2942737.png)

amine hydrochloride](/img/structure/B2942741.png)
![Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate](/img/structure/B2942743.png)


![Thiazolo[5,4-c]pyridine](/img/structure/B2942746.png)